molecular formula C10H9ClF3N B13052764 (1S)-1-[4-Chloro-3-(trifluoromethyl)phenyl]prop-2-enylamine

(1S)-1-[4-Chloro-3-(trifluoromethyl)phenyl]prop-2-enylamine

Cat. No.: B13052764
M. Wt: 235.63 g/mol
InChI Key: UERVRKCIWXTVLP-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S)-1-[4-Chloro-3-(trifluoromethyl)phenyl]prop-2-enylamine is a chemical compound characterized by the presence of a chloro and trifluoromethyl group attached to a phenyl ring, along with a prop-2-enylamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

This process can be achieved using reagents such as CF3SO2Na under metal-free conditions . The reaction conditions often involve the use of radical initiators and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-[4-Chloro-3-(trifluoromethyl)phenyl]prop-2-enylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chloro and trifluoromethyl groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

(1S)-1-[4-Chloro-3-(trifluoromethyl)phenyl]prop-2-enylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (1S)-1-[4-Chloro-3-(trifluoromethyl)phenyl]prop-2-enylamine involves its interaction with molecular targets through its functional groups. The trifluoromethyl group enhances the compound’s stability and lipophilicity, allowing it to interact effectively with biological membranes and proteins. The chloro group can participate in various binding interactions, contributing to the compound’s overall bioactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S)-1-[4-Chloro-3-(trifluoromethyl)phenyl]prop-2-enylamine is unique due to the combination of its chloro and trifluoromethyl groups, which impart distinct chemical and physical properties. This combination makes it particularly valuable in applications requiring high stability and specific reactivity patterns.

Properties

Molecular Formula

C10H9ClF3N

Molecular Weight

235.63 g/mol

IUPAC Name

(1S)-1-[4-chloro-3-(trifluoromethyl)phenyl]prop-2-en-1-amine

InChI

InChI=1S/C10H9ClF3N/c1-2-9(15)6-3-4-8(11)7(5-6)10(12,13)14/h2-5,9H,1,15H2/t9-/m0/s1

InChI Key

UERVRKCIWXTVLP-VIFPVBQESA-N

Isomeric SMILES

C=C[C@@H](C1=CC(=C(C=C1)Cl)C(F)(F)F)N

Canonical SMILES

C=CC(C1=CC(=C(C=C1)Cl)C(F)(F)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.